molecular formula C7H9N3O2S B11900963 N-methyl-2-thiohistidine

N-methyl-2-thiohistidine

Cat. No.: B11900963
M. Wt: 199.23 g/mol
InChI Key: ZBRBBGFALANFTJ-YFKPBYRVSA-N
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Description

N-methyl-2-thiohistidine is a sulfur-containing amino acid derivative. It is a member of the thiohistidine family, which includes compounds like ergothioneine and ovothiol. These compounds are known for their unique chemical properties, including their ability to act as powerful scavengers of radicals and peroxides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-thiohistidine typically involves the methylation of 2-thiohistidine. One common method includes the use of methyl iodide as the methylating agent under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-thiohistidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-thiohistidine has several scientific research applications:

Mechanism of Action

N-methyl-2-thiohistidine exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox homeostasis, such as gamma-glutamyl transpeptidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-thiohistidine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike ergothioneine and ovothiol, which are naturally occurring, this compound is typically synthesized in the laboratory .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and antioxidant capabilities make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

(2S)-2-(methylamino)-3-(2-sulfanylideneimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9N3O2S/c1-8-5(6(11)12)2-4-3-9-7(13)10-4/h3,5,8H,2H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

ZBRBBGFALANFTJ-YFKPBYRVSA-N

Isomeric SMILES

CN[C@@H](CC1=NC(=S)N=C1)C(=O)O

Canonical SMILES

CNC(CC1=NC(=S)N=C1)C(=O)O

Origin of Product

United States

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